![molecular formula C13H17NO5S B6630169 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol](/img/structure/B6630169.png)
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol
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Overview
Description
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol, also known as DBDSMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol is not fully understood. However, it is believed that 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol acts as a nucleophile, attacking electrophilic centers in the reaction. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol has also been found to act as a Lewis acid, facilitating the formation of new bonds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol. However, it has been found to be non-toxic and non-carcinogenic. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol has also been found to be stable under various conditions, making it a useful reagent in various reactions.
Advantages and Limitations for Lab Experiments
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol is also stable under various conditions, making it a useful reagent in various reactions. However, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol has limitations, including its limited solubility in some solvents, which may limit its use in certain reactions.
Future Directions
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol. One area of research could be the development of new synthetic methods using 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol as a reagent or catalyst. Another area of research could be the investigation of the mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol. Additionally, research could be done to explore the potential applications of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol in various fields, including medicinal chemistry, materials science, and catalysis.
Conclusion
In conclusion, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol is a chemical compound that has several scientific research applications. It can be synthesized by reacting 3-methylpyrrolidine with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride in the presence of a base. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol has been found to be non-toxic and non-carcinogenic and is stable under various conditions. Future research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol could focus on the development of new synthetic methods, investigation of its mechanism of action, and exploration of its potential applications in various fields.
Synthesis Methods
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol can be synthesized by reacting 3-methylpyrrolidine with 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol.
Scientific Research Applications
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol has been found to have various scientific research applications. It has been used as a reagent in the synthesis of various compounds, including the synthesis of α-ketoamides and β-lactams. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol has also been used as a catalyst in various reactions, such as the synthesis of indoles and pyrroles.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-methylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-13(15)4-5-14(9-13)20(16,17)10-2-3-11-12(8-10)19-7-6-18-11/h2-3,8,15H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUCATSTSGRTGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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